molecular formula C17H16N6S B2777597 4-Methyl-8-prop-2-enyl-14-prop-2-enylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11,13-heptaene CAS No. 426236-48-8

4-Methyl-8-prop-2-enyl-14-prop-2-enylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11,13-heptaene

Cat. No. B2777597
CAS RN: 426236-48-8
M. Wt: 336.42
InChI Key: RKCRDSSCYRAMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-8-prop-2-enyl-14-prop-2-enylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11,13-heptaene is a useful research compound. Its molecular formula is C17H16N6S and its molecular weight is 336.42. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-8-prop-2-enyl-14-prop-2-enylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11,13-heptaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-8-prop-2-enyl-14-prop-2-enylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11,13-heptaene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Properties

Research on the densities, viscosities, and refractive indices of binary mixtures containing components like α-pinene and β-pinene explores the molecular interactions within these mixtures. These studies, such as the one by Comelli et al. (2002), focus on understanding how different compounds behave in various conditions, which is crucial for applications in chemical engineering and materials science (Comelli, Ottani, Francesconi, & Castellari, 2002).

Phase Behavior and Liquid Crystal Research

Phase behavior studies in compounds like ionic liquids are essential for developing new materials with specific thermal and solubility properties. For instance, Domańska and colleagues (2010) investigated the phase equilibria of binary systems comprising ionic liquids and hydrocarbons, contributing to the understanding of solubility and miscibility, which are pivotal in designing solvents and materials for industrial applications (Domańska, Królikowski, Ramjugernath, Letcher, & Tumba, 2010).

Synthetic Routes and Chemical Synthesis

Synthetic routes for creating complex molecules, such as the work by Basavaiah and Satyanarayana (2001), who described a novel synthesis of functionalized propellano-bislactones, are central to developing pharmaceuticals, materials, and chemicals with specific functions (Basavaiah & Satyanarayana, 2001).

Environmental and Natural Product Chemistry

Research into natural sulphurization and its simulation in the laboratory, like the study by De Graaf, Damsté, and Leeuw (1992), helps understand the transformation of organic matter in natural settings, which has implications for fossil fuel formation and environmental chemistry (De Graaf, Damsté, & Leeuw, 1992).

Material Science and Engineering

The synthesis and characterization of macrocycles containing different functional groups, as explored by Bencini et al. (2001), provide insights into the development of novel materials with potential applications in catalysis, drug delivery, and molecular recognition (Bencini, Formica, Fusi, Giorgi, Giorgi, Micheloni, Pontellini, & Valtancoli, 2001).

properties

IUPAC Name

4-methyl-8-prop-2-enyl-14-prop-2-enylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11,13-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6S/c1-4-8-22-13-7-6-11(3)10-12(13)14-15(22)18-16-19-20-17(23(16)21-14)24-9-5-2/h4-7,10H,1-2,8-9H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRDSSCYRAMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=NN=C(N4N=C23)SCC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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